Phenyl Trimethylsilylmethyl Sulfone
Description
Significance of Organosilicon Compounds in Modern Synthesis
Organosilicon compounds, which feature carbon-silicon bonds, are of paramount importance in modern organic synthesis. encyclopedia.pub Their widespread use stems from a combination of their unique reactivity and relative stability. Silicon is more electropositive than carbon, leading to polarized Si-C bonds that influence the reactivity of adjacent functional groups. soci.org This polarization is key to many of their applications.
One of the most significant roles of organosilicon compounds is as protecting groups, particularly for alcohols. Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride or triisopropylsilyl (TIPS) chloride, are easily installed and can be selectively removed under mild conditions, a crucial feature in the multi-step synthesis of complex molecules. numberanalytics.com
Furthermore, the ability of silicon to stabilize a positive charge at a β-position (the β-silicon effect) and a negative charge at an α-position is a cornerstone of its utility. soci.org The β-silicon effect is the driving force behind reactions like the Peterson olefination, a classic method for forming alkenes. encyclopedia.pub The formation of the highly stable silicon-oxygen bond is a powerful thermodynamic driving force for many organosilicon reactions. encyclopedia.pub In recent decades, organosilicon compounds have also been developed as reagents in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. numberanalytics.com Their versatility extends to their use as intermediates in the synthesis of pharmaceuticals and advanced materials like silicones and polysiloxanes. numberanalytics.comresearchgate.net
The Role of Sulfone Moieties as Versatile Synthetic Handles
The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a highly versatile functional group in organic synthesis. wikipedia.org Termed "chemical chameleons," sulfones can act as nucleophiles, electrophiles, or even participate in radical reactions depending on the conditions. researchgate.net The strong electron-withdrawing nature of the sulfonyl group makes adjacent protons acidic, allowing for the easy formation of α-sulfonyl carbanions upon treatment with a base. wikipedia.org
These stabilized carbanions are excellent nucleophiles that can react with a wide range of electrophiles, forming new carbon-carbon bonds. Subsequently, the sulfonyl group can be removed or transformed. For instance, in the renowned Julia olefination and its variations, the sulfone group is eliminated to yield an alkene. wikipedia.org This ability to serve as a temporary activating group that can be readily removed makes it an invaluable "synthetic linchpin." researchgate.net
Beyond carbanion chemistry, sulfones are relatively inert and stable, which allows them to be carried through various synthetic steps without being affected. fiveable.me They are found in a wide array of biologically active molecules, agrochemicals, and functional materials. researchgate.net The synthesis of sulfones is typically achieved through the oxidation of the corresponding sulfides, a reliable and high-yielding transformation. wikipedia.org
Overview of Phenyl Trimethylsilylmethyl Sulfone as a Unique Synthetic Reagent
This compound, with the chemical formula C₁₀H₁₆O₂SSi, combines the key features of both organosilanes and sulfones into a single molecule. scbt.comalfa-chemistry.com This reagent is primarily known for its role as a key building block in olefination reactions, effectively serving as a stable and convenient alternative to more reactive and difficult-to-handle reagents.
The general reactivity pattern involves the deprotonation of the carbon atom situated between the silicon and sulfonyl groups. The resulting carbanion is stabilized by both the adjacent sulfonyl group (through resonance and inductive effects) and the silicon atom. This nucleophilic species can then react with carbonyl compounds (aldehydes and ketones). The subsequent steps of the reaction sequence, often a Peterson-type elimination, lead to the formation of vinyl sulfones or other olefinic products, depending on the reaction pathway.
The reagent provides a controlled method for the synthesis of vinyl sulfones, which are themselves valuable synthetic intermediates, acting as Michael acceptors and dienophiles in cycloaddition reactions. The presence of the phenyl group on the sulfone and the trimethylsilyl (B98337) group allows for fine-tuning of reactivity and steric hindrance.
Physical and Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 17872-92-3 |
| Molecular Formula | C₁₀H₁₆O₂SSi |
| Molecular Weight | 228.38 g/mol |
Data sourced from Santa Cruz Biotechnology. scbt.com
Historical Context and Evolution of Related Organosulfur and Organosilicon Chemistry
The fields of organosilicon and organosulfur chemistry developed along parallel, yet distinct, historical paths before their eventual convergence in reagents like this compound.
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts prepared the first organochlorosilane and tetraethylsilane. wikipedia.orgrichsilicone.com However, it was the extensive work of Frederic Kipping in the early 20th century that laid the foundation for the field. wikipedia.orgsbfchem.com Kipping's pioneering research using Grignard reagents to form Si-C bonds and his synthesis of silicone polymers were monumental, though he initially underestimated their potential. wikipedia.orgrichsilicone.com A major industrial breakthrough came in the 1940s with the "direct process" for methylchlorosilane synthesis, developed by Eugene G. Rochow and Richard Müller, which enabled the large-scale production of silicones and propelled organosilicon chemistry into a major industrial and academic discipline. rsc.org
Organosulfur chemistry has an even longer history, with early discoveries in the 19th century. researchgate.net The synthesis and understanding of sulfones and their reactivity evolved throughout the 20th century. The development of powerful synthetic transformations based on sulfones, such as the Ramberg–Bäcklund reaction and the Julia olefination, highlighted their importance as versatile synthetic tools. wikipedia.org
The creation of bifunctional reagents like this compound represents a sophisticated stage in the evolution of synthetic methodology, where the well-established principles of two distinct fields are strategically combined. This synergy allows chemists to devise more efficient and elegant solutions to complex synthetic challenges, building upon more than a century of fundamental discoveries in both organosilicon and organosulfur chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonylmethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2SSi/c1-14(2,3)9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJFEDAGJGOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391113 | |
| Record name | Phenyl Trimethylsilylmethyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-92-3 | |
| Record name | Phenyl Trimethylsilylmethyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Trimethylsilylmethyl Sulfone | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Phenyl Trimethylsilylmethyl Sulfone and Its Derivatives
Established Synthetic Routes to Phenyl Trimethylsilylmethyl Sulfone
The most established and logical synthetic route to this compound involves a two-step process: the synthesis of the corresponding sulfide (B99878) followed by its oxidation.
First, Phenyl Trimethylsilylmethyl Sulfide is prepared. This is typically achieved through a nucleophilic substitution reaction where sodium thiophenolate, generated from the reaction of thiophenol with a base like sodium hydroxide, is reacted with (chloromethyl)trimethylsilane. This reaction provides the sulfide precursor in good yield.
In the second step, the resulting Phenyl Trimethylsilylmethyl Sulfide is oxidized to the target sulfone. A variety of oxidation methods, as detailed in section 2.2.2, can be employed for this transformation. The use of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is common for this type of conversion, offering high yields of the final this compound.
Synthesis of Key Precursors and Analogues
The synthesis of precursors and analogues of this compound often involves strategic installations of functional groups and subsequent chemical transformations.
α-Fluoro sulfides are valuable intermediates that can be subsequently oxidized to α-fluoro sulfones. A notable method for their synthesis is the fluoro-Pummerer reaction. For instance, fluoromethyl phenyl sulfide can be conveniently prepared from methyl phenyl sulfoxide (B87167).
The reaction employs diethylaminosulfur trifluoride (DAST) as the fluorinating agent. A catalytic amount of antimony trichloride (B1173362) is often used to facilitate the reaction, which can be conducted in a solvent like chloroform. This process involves the conversion of the sulfoxide to a fluorinated intermediate, which then rearranges to form the α-fluoro sulfide. The crude fluoromethyl phenyl sulfide obtained is typically used directly in the subsequent oxidation step without extensive purification.
The oxidation of sulfides to sulfones is a fundamental transformation in organosulfur chemistry, and numerous reagents have been developed to achieve this conversion selectively and efficiently. The choice of oxidant often depends on the presence of other functional groups within the molecule.
Several common and effective methods are summarized below:
| Oxidant System | Typical Conditions | Notes | Citations |
| Potassium Permanganate (B83412) & Sodium Periodate (B1199274) | Acetone/water, neutral pH | Mild conditions that tolerate alkenes, alcohols, and amides. The periodate oxidizes the sulfide to the sulfoxide, which is then oxidized by permanganate to the sulfone. | acs.org |
| Oxone® (Potassium peroxymonosulfate) | Methanol/water | A powerful and convenient oxidant, often used for converting sulfides directly to sulfones. | |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or with various catalysts (e.g., MWCNTs-COOH) | A "green" oxidant with water as the only byproduct. Catalysts can enhance selectivity and allow for milder, solvent-free conditions. | google.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) | A common and effective peracid for this oxidation. Careful control of stoichiometry is needed to avoid stopping at the sulfoxide stage. | |
| Selectfluor® | Water | An eco-friendly method using water as the oxygen source, providing nearly quantitative yields of sulfones. | |
| Sodium Chlorite (NaClO₂) & HCl | Ethyl acetate (B1210297) or acetonitrile | Generates chlorine dioxide in situ for effective and selective oxidation. |
These methods offer a range of options for chemists to choose from based on substrate compatibility, desired reaction conditions, and environmental considerations.
The synthesis of trimethylsilylmethyl allylic sulfones can be achieved through the alkylation of the α-sulfonyl carbanion of this compound. The hydrogen atoms on the carbon adjacent to the sulfonyl group are acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion.
This nucleophilic carbanion can then react with an allyl halide, such as allyl bromide, in an Sₙ2 reaction. This process forms a new carbon-carbon bond, yielding the desired trimethylsilylmethyl allylic sulfone. This method is a versatile way to extend the carbon chain and introduce an allylic functional group.
Advanced Approaches to Related Trimethylsilyl-Containing Sulfones
More complex sulfones containing multiple trimethylsilyl (B98337) groups can be synthesized by building upon the reactivity of simpler precursors.
The synthesis of Bis(trimethylsilyl)methyl Phenyl Sulfone represents a further extension of the chemistry of α-sulfonyl carbanions. The preparation starts with this compound.
The first step involves the deprotonation at the α-carbon using a strong base like n-BuLi to generate the α-sulfonyl carbanion, as described previously. This anion is then quenched with a silylating agent, most commonly trimethylsilyl chloride (TMSCl). This reaction introduces a second trimethylsilyl group onto the α-carbon, yielding the target Bis(trimethylsilyl)methyl Phenyl Sulfone. This method relies on the general principle of silylating carbanions to form new silicon-carbon bonds. wikipedia.org
Preparation of Trimethylsilylmethyl Phenyl Sulfoxides as Close Analogues
The preparation of trimethylsilylmethyl phenyl sulfoxides can be approached through methods analogous to the synthesis of other alkyl phenyl sulfoxides. A common and well-established method for synthesizing sulfoxides is the oxidation of the corresponding sulfide. For instance, methyl phenyl sulfoxide, a close structural analogue, is frequently synthesized by the oxidation of thioanisole (B89551).
One of the most utilized methods employs sodium metaperiodate as the oxidizing agent in an aqueous medium. This method is favored for its mild reaction conditions and high yields of sulfoxides, generally free from over-oxidation to the corresponding sulfone. researchgate.netorgsyn.org The general procedure involves stirring the sulfide with a slight excess of powdered sodium metaperiodate in water, often at reduced temperatures to control the exothermic reaction. For example, the synthesis of methyl phenyl sulfoxide from thioanisole using this method typically proceeds overnight at ice-bath temperature. researchgate.netorgsyn.org The product can then be isolated by filtration to remove the sodium iodate (B108269) byproduct, followed by extraction of the aqueous layer with an organic solvent like methylene (B1212753) chloride and subsequent purification by distillation. researchgate.netorgsyn.org
Alternative oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide, lead tetraacetate, and dinitrogen tetroxide. researchgate.netorgsyn.org Another approach involves the use of SelectFluor™ (F-TEDA-BF4) as an oxidant in acetonitrile, which offers a rapid reaction at room temperature, often catalyzed by triethylamine. This method avoids the use of metal catalysts.
The synthesis of various sulfoxides using sodium metaperiodate has been demonstrated for a range of substrates, with yields often exceeding 90%. orgsyn.org The reaction conditions are generally mild and the procedure is straightforward, making it a versatile method for preparing sulfoxide compounds.
Table 1: Synthesis of Various Sulfoxides via Oxidation of Sulfides with Sodium Metaperiodate orgsyn.org
| Sulfide | Sulfoxide | M.P. [B.P.], °C | Yield (%) |
| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 33–34° [78–79° (0.1 mm)] | 91 |
| Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | [85–90° (0.1 mm)] | 92 |
| n-Butyl phenyl sulfide | n-Butyl phenyl sulfoxide | [101–102° (1.5 mm)] | 95 |
| Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 124–125° | 96 |
| Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | 42–43° | 96 |
For the specific synthesis of trimethylsilylmethyl phenyl sulfoxide, 1-trimethylsilyl-1-(phenylsulfinyl)methyllithium can be prepared by the metalation of trimethylsilylmethyl phenyl sulfoxide. acs.org This lithiated intermediate is a versatile reagent for the synthesis of vinyl sulfoxides through its condensation with various carbonyl compounds. acs.org
Reductive Desulfonylation/Silylation for N-CF2TMS Moiety Formation
The formation of an N-CF2TMS (N-(trimethylsilyl)difluoromethylamine) moiety from a sulfonamide precursor would conceptually involve a two-step process: reductive desulfonylation of an N-(difluoromethyl)sulfonamide to yield a difluoromethylamine, followed by N-silylation.
Reductive Desulfonylation of Sulfonamides
The removal of a sulfonyl group from a sulfonamide is a challenging transformation due to the stability of the S-N bond. However, several reductive methods have been developed to achieve this. These methods are crucial for the deprotection of amines that have been protected as sulfonamides.
Reductive desulfonylation reactions typically employ strong reducing agents. wikipedia.org Common reagents include active metals like sodium amalgam and samarium(II) iodide, often in the presence of a proton source like HMPA. wikipedia.org Transition metal complexes, particularly those of palladium, have also been utilized in catalytic reductive desulfonylation processes. wikipedia.org
More recently, photocatalytic methods have emerged as a milder alternative for the cleavage of sulfonamides. For instance, polysulfide anions have been shown to catalyze the desulfonylation of various aryl and alkyl sulfonamides under visible light irradiation in the presence of a hydrogen donor like potassium formate. nih.gov This method is operationally simple and cost-effective. Another photocatalytic approach utilizes flavin derivatives, such as deazaisoalloxazines, which can even mediate the cleavage of highly robust perfluoroalkanesulfonamides. researchgate.net
N-Silylation of Amines
The subsequent step, N-silylation of the resulting difluoromethylamine, can be accomplished using various silylating agents. The reaction of amines with sulfonyl chlorides or fluorides can lead to sulfonamide formation, and in a related fashion, N-silylamines can be prepared. nih.govnih.gov A common method for the synthesis of N-silylamines involves the reaction of a primary or secondary amine with a silyl (B83357) halide, such as trimethylsilyl chloride, often in the presence of a base to neutralize the generated HCl. nih.gov
Alternatively, N-silylamines can be reacted with sulfonyl halides to produce sulfonamides, highlighting the reversible nature of these transformations under certain conditions. nih.govnih.gov The reaction of an amine with a sulfonyl chloride is generally faster than with a sulfonyl fluoride (B91410). nih.govnih.gov For the preparation of primary sulfonamides, aminotriphenylsilane has been used as an ammonia (B1221849) equivalent. nih.govnih.gov
The direct, one-pot reductive desulfonylation of an N-(difluoromethyl)sulfonamide followed by in-situ silylation to form an N-CF2TMS moiety is not a widely documented procedure. The two steps are typically carried out as separate reactions. The development of such a tandem reaction would be of significant interest for the efficient synthesis of these specialized organofluorine and organosilicon compounds.
Reactivity and Mechanistic Investigations of Phenyl Trimethylsilylmethyl Sulfone and Its Close Analogues
Carbanion Chemistry and Metallation Pathways
The presence of the electron-withdrawing sulfonyl group significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion. The adjacent trimethylsilyl (B98337) group further influences the stability and reactivity of this intermediate.
The deprotonation of sulfones at the α-position is a well-established method for generating α-sulfonyl carbanions. These carbanions are stabilized by the delocalization of the negative charge onto the adjacent sulfonyl group. In the case of phenyl trimethylsilylmethyl sulfone, treatment with a strong base, such as an organolithium reagent, readily affords the corresponding α-lithio-α-silyl-α-sulfonyl carbanion.
The lithiation of sulfones can be highly specific, a phenomenon known as directed metalation. In a study closely related to this compound, the double lithiation of bis(trimethylsilyl)methyl phenyl sulfone was investigated. This process results in the formation of a dimeric structure in the solid state. organicchemistrydata.org A key feature of this dimer is the presence of C-Li-O-S-C five-membered rings, where the lithium atoms are chelated by one of the sulfonyl oxygens and the ortho-carbon of the phenyl ring. organicchemistrydata.org The two monomeric units are linked through a Li₂O₂ four-membered ring. organicchemistrydata.org This aggregation is further stabilized by the coordination of solvent molecules, such as diethyl ether. organicchemistrydata.org
This investigation into a structurally similar compound suggests that the lithiated form of this compound may also exist as aggregates in solution, potentially influencing its reactivity in subsequent reactions. The formation of such well-defined aggregate structures can play a crucial role in controlling the stereochemical outcome of reactions involving these carbanions.
Chiral α-sulfonyl carbanions that are configurationally stable at low temperatures are valuable intermediates in asymmetric synthesis. The dynamics of their enantiomerization, the process of converting one enantiomer into its mirror image, have been a subject of detailed investigation. While specific studies on the enantiomerization of chiral salts derived from this compound were not found, research on other chiral α-sulfonyl carbanions provides a general understanding.
The racemization of chiral lithiated α-sulfonyl carbanions typically follows first-order kinetics. The barrier to enantiomerization can be determined using techniques like dynamic NMR spectroscopy. For instance, studies on chiral lithiated allylic α-sulfonyl carbanions have estimated the Gibbs free energy of activation (ΔG‡) for enantiomerization to be in the range of 13-14 kcal/mol. This indicates that these carbanions can maintain their stereochemical integrity at low temperatures, allowing for stereoselective reactions with electrophiles. The rate of enantiomerization is influenced by factors such as the nature of the substituents on the carbanion, the counterion, and the solvent.
Electrophilic and Nucleophilic Reactivity
The α-sulfonyl carbanion generated from this compound is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions.
A significant application of this compound is its use in the Peterson olefination reaction to synthesize vinyl sulfones. The anion generated from the deprotonation of this compound with butyllithium (B86547) readily reacts with a range of aldehydes and ketones. acs.orgrsc.org This reaction proceeds at low temperatures, such as -78 °C, in a solvent like 1,2-dimethoxyethane. acs.orgrsc.org Upon warming to room temperature, the intermediate β-hydroxysilane undergoes spontaneous elimination to furnish the corresponding vinyl sulfone in good yields. acs.org
This method is notable for its compatibility with various functional groups that might be sensitive to other olefination conditions, including esters, acetals, and epoxides. acs.org The reaction provides a reliable and versatile route to a wide array of substituted vinyl sulfones, which are themselves valuable synthetic intermediates.
Table 1: Synthesis of Vinyl Sulfones via Peterson Olefination
| Carbonyl Compound | Product | Yield (%) |
| Cyclohexanone | 1-(Phenylsulfonyl)cyclohexene | 85 |
| Heptanal | (E)-1-(Phenylsulfonyl)hept-1-ene | 78 |
| Benzaldehyde | (E)-β-(Phenylsulfonyl)styrene | 92 |
| Acetophenone | 1-Phenyl-2-(phenylsulfonyl)prop-1-ene | 75 |
Data sourced from a study on the Peterson olefination using this compound. acs.orgrsc.org
There is no information available in the reviewed scientific literature regarding the use of this compound or its close analogues for nucleophilic triazolyldifluoromethyl transfer. This specific application appears to be an area that has not been explored or reported.
Cycloaddition and Related Pericyclic Reactions
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a cornerstone of modern synthetic chemistry. For this compound and its analogues, cycloadditions are a particularly well-explored class of reactivity, enabling the construction of complex heterocyclic systems.
Azide-Alkyne Cycloadditions of Azidodifluoromethyl Phenyl Sulfone
A stable, fluorinated azide (B81097), azidodifluoromethyl phenyl sulfone, serves as a valuable reagent for the synthesis of N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles. researchgate.netnih.govacs.orgnih.gov This compound can be synthesized on a multi-gram scale from the reaction of difluoromethyl phenyl sulfone with an electrophilic azide source like tosyl azide in the presence of a base. nih.govacs.org
The synthetic utility of azidodifluoromethyl phenyl sulfone is prominently demonstrated in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govacs.org This transformation, a prime example of "click chemistry," proceeds with high efficiency when reacting the sulfone with a diverse range of terminal alkynes. acs.org The reaction accommodates various aryl, heteroaryl, alkyl, and cycloalkyl acetylenes, consistently yielding 1,2,3-triazoles with a difluoro(phenylsulfonyl)methyl group on a nitrogen atom. acs.org These reactions are typically performed using a catalytic amount of a copper(I) source. acs.org The resulting N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles are important intermediates for further transformations. nih.govacs.org
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of Azidodifluoromethyl Phenyl Sulfone with Various Alkynes nih.govacs.org
| Alkyne Substrate | Product | Yield (%) |
| Phenylacetylene | 1-(Difluoro(phenylsulfonyl)methyl)-4-phenyl-1H-1,2,3-triazole | 91 |
| 1-Ethynyl-4-fluorobenzene | 1-(Difluoro(phenylsulfonyl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | 93 |
| 1-Ethynyl-4-methoxybenzene | 1-(Difluoro(phenylsulfonyl)methyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 96 |
| 3-Ethynylthiophene | 1-(Difluoro(phenylsulfonyl)methyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole | 91 |
| 1-Octyne | 1-(Difluoro(phenylsulfonyl)methyl)-4-hexyl-1H-1,2,3-triazole | 83 |
| Cyclopropylacetylene | 4-Cyclopropyl-1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazole | 75 |
| 5-Chloro-1-pentyne | 4-(3-Chloropropyl)-1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazole | 71 |
1,3-Dipolar Cycloadditions with Trimethylsilylmethyl Azide Derivatives
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile, such as an alkyne or alkene. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is particularly significant for the synthesis of 1,2,3-triazoles from azides and alkynes. wikipedia.orgresearchgate.net
While azidodifluoromethyl phenyl sulfone is a key player, other azide derivatives containing the trimethylsilyl (TMS) group also participate in these reactions. For instance, the reaction of trimethylsilyl azide with alkynes like 3-trimethylsilyl-2-propynal is a known transformation. researchgate.net In a related context, trimethylsilyldiazomethane, which can be considered a 1,3-dipole, undergoes cycloaddition with α,β-unsaturated esters to form pyrazoline products. nih.gov The copper-catalyzed version of the azide-alkyne cycloaddition is noted for its high rate and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. rsc.orgyoutube.com These reactions are foundational in fields like bioconjugation due to their reliability and mild conditions. wikipedia.org
Ene Reactions
The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene donor) and an enophile, resulting in the formation of a new bond with a shifted double bond. nih.gov Aromatic ene reactions, where the ene donor is an arene with a benzylic C-H bond, are historically rare and often low-yielding. nih.gov The literature on ene reactions specifically involving this compound or its close analogues as either the ene or enophile is not extensive. However, the fundamental reactivity pattern has been explored in other contexts. For example, 4-methylidene substituted oxazolines have been used as ene donors in thermal ene reactions to produce various adducts in modest to good yields. nsf.gov In these cases, the reaction provides a pathway to functionalize a heterocyclic core, with the formation of an aromatic system often driving the transformation. nsf.gov While direct examples involving the title sulfones are scarce, the principles of ene reactions suggest potential for reactivity, particularly if suitable unsaturated functionalities are present within the molecule or as a reaction partner. nih.govnsf.gov
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium and rhodium, catalyze a vast array of powerful synthetic transformations. These metals enable unique reaction pathways for sulfone-containing molecules, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Rhodium(II)-Catalyzed Transannulation Reactions
The N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles, synthesized via CuAAC as described previously, are excellent substrates for further elaboration. nih.govacs.org One notable transformation is a rhodium(II)-catalyzed transannulation reaction. nih.govacs.org In this process, the triazole ring reacts with a nitrile under microwave heating in the presence of a rhodium(II) catalyst. nih.govacs.org This reaction results in the formation of N-difluoro(phenylsulfonyl)methyl-substituted imidazoles in good yields. nih.govacs.org The methodology provides access to a different class of five-membered nitrogen heterocycles directly from the initial cycloaddition products. nih.govacs.org
Table 2: Rhodium(II)-Catalyzed Transannulation of a Triazole with Various Nitriles nih.govacs.org
| Nitrile Substrate | Product | Yield (%) |
| Benzonitrile | 2-Benzyl-1-(difluoro(phenylsulfonyl)methyl)-5-phenyl-1H-imidazole | 85 |
| 4-Methoxybenzonitrile | 2-Benzyl-1-(difluoro(phenylsulfonyl)methyl)-5-(4-methoxyphenyl)-1H-imidazole | 75 |
| Acetonitrile | 2-Benzyl-1-(difluoro(phenylsulfonyl)methyl)-5-methyl-1H-imidazole | 61 |
Palladium-Catalyzed C-C Cross-Coupling Reactions with Related Fluorinated Sulfones
Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for forming carbon-carbon bonds. libretexts.orgyoutube.com Reactions like the Suzuki-Miyaura, Heck, and Stille couplings have fundamentally changed the approach to synthesizing complex organic molecules. libretexts.orgacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org
While this compound itself is not a typical substrate for these reactions, related fluorinated and sulfonylated aromatic compounds can participate in palladium-catalyzed transformations. For example, palladium catalysts have been developed for the C-O cross-coupling of (hetero)aryl bromides with fluorinated alcohols. nih.gov In other work, Pd-catalyzed coupling of N-tosylhydrazones with (2-bromophenyl)(methyl)sulfane derivatives has been used as a key step in the synthesis of C3-arylated benzo[b]thiophenes. rsc.org The efficiency and functional group tolerance of modern palladium catalysts suggest that appropriately functionalized fluorinated sulfones could be viable substrates in various C-C cross-coupling reactions, although specific examples directly using the title compound's core structure as a coupling partner are not widely reported. nih.govyoutube.com
Photochemical Transformations Involving Trimethylsilylmethyl Aryl Sulfonates
The photochemistry of aryl sulfonates, particularly those bearing a trimethylsilylmethyl group, reveals a fascinating interplay of reaction pathways, leading to the formation of highly reactive intermediates and rearranged products.
One of the significant photochemical transformations of ortho-trimethylsilylmethylaryl sulfonates is the generation of didehydroaromatic intermediates, commonly known as arynes. This process is analogous to the well-established generation of benzynes from ortho-silylaryl triflates. nih.gov Upon irradiation, the sulfonate can undergo cleavage to generate a zwitterionic intermediate, which then eliminates the trimethylsilyl group and the sulfonate to form the aryne.
The generation of arynes via photochemical methods offers a mild alternative to traditional methods that often require strong bases or fluoride (B91410) sources. nih.gov These photochemically generated arynes can then be trapped by various reagents, leading to the formation of a diverse range of functionalized aromatic compounds.
The photolysis of trimethylsilylmethyl aryl sulfonates can also lead to other reaction pathways that compete with aryne formation. Two prominent competing pathways are the photo-Fries rearrangement and direct photochemical desilylation.
The photo-Fries rearrangement is a well-known photochemical reaction of aryl esters and amides, which can also occur with aryl sulfonates. nih.govkyoto-u.ac.jp This reaction involves the homolytic cleavage of the ArO-SO₂ bond to form a radical pair (an aryloxy radical and a sulfonyl radical) within a solvent cage. acs.org This radical pair can then recombine in two ways: either at the ortho or para position of the aromatic ring, followed by tautomerization to yield hydroxyaryl sulfones. nih.govkyoto-u.ac.jp
Direct photochemical desilylation is another possible pathway, where the carbon-silicon bond is cleaved upon photoexcitation. The photochemistry of organosilicon compounds is a rich field, and the cleavage of C-Si bonds can proceed through various mechanisms, including the formation of radical intermediates.
The competition between these pathways—aryne formation, photo-Fries rearrangement, and desilylation—is influenced by several factors, including the substitution pattern on the aromatic ring, the nature of the solvent, and the wavelength of the light used for irradiation. For instance, the generation of aryl cations versus aryl radicals from arylazo sulfones has been shown to be wavelength-dependent. A similar dependency might be expected for trimethylsilylmethyl aryl sulfonates, where different excited states could lead to different reaction outcomes.
Table 2: Potential Photochemical Pathways of Trimethylsilylmethyl Aryl Sulfonates
| Pathway | Intermediate(s) | Final Product(s) |
| Aryne Formation | Zwitterion, Aryne | Trapped aryne adducts |
| Photo-Fries Rearrangement | Aryloxy and sulfonyl radicals | ortho- and para-Hydroxyaryl sulfones |
| Direct Desilylation | Silyl (B83357) radical, Aryl sulfonate radical | Desilylated aryl sulfonate, silyl-trapped products |
Rearrangement and Elimination Pathways
In addition to photochemical transformations, this compound and its analogs undergo thermally induced rearrangements and base-catalyzed eliminations.
The thermal rearrangement of silylmethyl aryl sulfoxides represents an interesting synthetic transformation. While direct studies on silylmethyl aryl sulfoxides are not abundant, the behavior of analogous aryl sulfoxides provides a framework for understanding their reactivity. A key reaction of aryl sulfoxides is the Mislow–Braverman–Evans rearrangement, a nih.govnifs.ac.jp-sigmatropic rearrangement of allylic sulfoxides. nifs.ac.jp
Base-catalyzed elimination reactions of β-silylsulfones are a known method for the synthesis of vinyl sulfones. In the case of this compound, the presence of the sulfonyl group acidifies the protons on the adjacent methylene (B1212753) group. A strong base can deprotonate this position to form a carbanion.
The mechanism of this elimination can be considered in the context of the E1cB (Elimination Unimolecular Conjugate Base) pathway. This mechanism involves the formation of a carbanion intermediate in the first step, followed by the elimination of the leaving group in the second step. For this compound, the trimethylsilyl group can act as a leaving group in concert with the sulfinate anion. The driving force for the elimination would be the formation of a stable alkene and the relief of steric strain.
The general reaction is as follows:
ArSO₂CH₂SiMe₃ + Base → [ArSO₂CH⁻SiMe₃] → ArSO₂⁻ + CH₂=SiMe₂ (or its hydrolysis products) + Base-H⁺
Alternatively, if there is a suitable leaving group on the carbon bearing the sulfonyl group, a Ramberg-Bäcklund type reaction could be envisaged, although this is more typical for α-halo sulfones.
Applications of Phenyl Trimethylsilylmethyl Sulfone and Relevant Sulfone Reagents in Organic Synthesis
Reagents for Carbon-Carbon Bond Formation
Sulfone-based reagents have emerged as powerful tools for forging carbon-carbon bonds, especially for the introduction of fluorinated alkyl groups. Their stability, reactivity, and selectivity make them indispensable in the synthesis of fluorinated organic compounds.
A notable advancement in fluoroalkylation is the development of reagents that act as synthetic equivalents for otherwise unstable or inaccessible reactive intermediates. Azidodifluoromethyl phenyl sulfone serves as a prime example, functioning as a stable and effective synthetic equivalent of the azidodifluoromethyl anion. nih.govacs.orgresearchgate.net This reagent can be synthesized on a multi-gram scale from commercially available difluoromethyl phenyl sulfone. nih.govacs.org The synthesis involves the deprotonation of difluoromethyl phenyl sulfone, followed by a reaction with an electrophilic azide (B81097) source such as tosyl azide or nonaflyl azide. nih.govacs.org
Initial attempts to generate the azidodifluoromethyl anion directly for subsequent reactions pointed to its low stability, as it tends to decompose through the elimination of an azide anion. nih.govacs.org However, the use of azidodifluoromethyl phenyl sulfone circumvents this issue, providing a stable precursor that can be used in various transformations to introduce the N₃CF₂ group. nih.govacs.org This reagent's utility is prominently demonstrated in its reaction with alkynes to form N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles, which can then be further modified. nih.govacs.orgresearchgate.netacs.org Specifically, a subsequent reductive desulfonylation and silylation step affords N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles, showcasing the role of the sulfone as an activatable handle for further functionalization. nih.govacs.orgresearchgate.netacs.org
Sulfone-based reagents are instrumental in the synthesis of fluoroalkenes, which are important structural motifs in medicinal chemistry and materials science. Fluoromethyl phenyl sulfone is a key reagent for the preparation of fluoroalkenes from a variety of aromatic and aliphatic aldehydes. orgsyn.org Furthermore, difluoromethyl phenyl sulfone (PhSO₂CF₂H) has been utilized as a difluoromethylene dianion equivalent in the synthesis of 1,1-difluoro-1-alkenes. cas.cn
A related reagent, difluoromethyl 2-pyridyl sulfone, has been developed as a novel and efficient agent for gem-difluoroolefination reactions with both aldehydes and ketones through a Julia-Kocienski olefination mechanism. cas.cn This highlights how modifying the aryl group of the sulfone can tune its reactivity and expand its synthetic applications. cas.cn
The difluoromethyl group (CF₂H) is a valuable substituent in drug design, often serving as a bioisostere for hydroxyl or thiol groups. nih.govcas.cn (Phenylsulfonyl)difluoromethyl derivatives, particularly difluoromethyl phenyl sulfone (PhSO₂CF₂H), are central to many difluoromethylation strategies. cas.cncas.cn These reagents can act as both nucleophilic and electrophilic sources of the difluoromethyl group.
As a nucleophilic reagent, PhSO₂CF₂H can introduce the (phenylsulfonyl)difluoromethyl group to a range of electrophiles. cas.cn For instance, it has been used in reactions with aldehydes, followed by reductive desulfonylation, to produce difluoromethylated alcohols. cas.cn In recent years, new electrophilic (phenylsulfonyl)difluoromethylating reagents have also been designed. nih.gov These reagents enable the direct C-H electrophilic (phenylsulfonyl)difluoromethylation of electron-rich (hetero)arenes, including the late-stage functionalization of complex bioactive molecules such as Melatonin and Propofol, with high regioselectivity. nih.gov
Furthermore, fluoroalkyl phenyl sulfones, including PhSO₂CF₂H, are effective precursors for fluoroalkyl radicals under photoredox copper-catalyzed conditions, enabling three-component reactions that simultaneously install a fluoroalkyl group and another functionality, such as a thioaryl group, across a double bond. cas.cn Other derivatives, such as trifluoromethyl phenyl sulfone and pentafluoroethyl phenyl sulfone, are used for nucleophilic trifluoromethylation and pentafluoroethylation of imines and carbonyls. organic-chemistry.org
Synthesis of Nitrogen and Oxygen Heterocycles
The unique reactivity of fluorinated sulfone reagents extends to the synthesis of important nitrogen and oxygen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals and agrochemicals. nih.govmdpi.com
The synthesis of N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles demonstrates a powerful application of azidodifluoromethyl phenyl sulfone. nih.govacs.org The process is a two-step sequence beginning with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between azidodifluoromethyl phenyl sulfone and various terminal alkynes. nih.govacs.orgacs.org This reaction proceeds with high efficiency to yield 1,2,3-triazoles bearing a difluoro(phenylsulfonyl)methyl group on a nitrogen atom. nih.govacs.org
The second step involves a reductive desulfonylation/silylation of the resulting N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles. nih.govacs.org This transformation is typically achieved using magnesium metal and trimethylsilyl (B98337) chloride (TMSCl), effectively replacing the phenylsulfonyl group with a trimethylsilyl (TMS) group to furnish the desired N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles. nih.govacs.orgacs.org
Table 1: Synthesis of N-Difluoro(phenylsulfonyl)methyl-1,2,3-triazoles via CuAAC
| Alkyne Reactant | Product Yield |
|---|---|
| Phenylacetylene | 95% |
| 4-Ethynyltoluene | 97% |
| 4-Methoxyphenylacetylene | 98% |
| 4-Chlorophenylacetylene | 96% |
| 1-Ethynylcyclohexene | 84% |
| 3,3-Dimethyl-1-butyne | 85% |
Data sourced from research on the copper(I)-catalyzed azide-alkyne cycloaddition of azidodifluoromethyl phenyl sulfone with structurally diverse terminal alkynes. nih.govacs.orgacs.org
The N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles synthesized as described above are valuable intermediates for accessing other heterocyclic systems. nih.govacs.org Specifically, they can undergo a rhodium(II)-catalyzed transannulation reaction with nitriles to produce N-difluoro(phenylsulfonyl)methyl-imidazoles. nih.govacs.orgresearchgate.netrawdatalibrary.net This reaction provides an efficient route to substituted imidazoles, which are prevalent structures in medicinal chemistry. nih.govnih.govresearchgate.net The transannulation allows for the incorporation of a wide variety of substituents onto the imidazole (B134444) ring, depending on the nitrile used in the reaction.
Table 2: Synthesis of N-Difluoro(phenylsulfonyl)methyl-imidazoles via Transannulation
| Triazole Reactant (R group from alkyne) | Nitrile Reactant | Product Yield |
|---|---|---|
| Phenyl | Acetonitrile | 70% |
| Phenyl | Propionitrile | 65% |
| Phenyl | Benzonitrile | 75% |
| 4-Tolyl | Acetonitrile | 72% |
| 4-Methoxyphenyl | Benzonitrile | 68% |
Data represents yields from the rhodium(II)-catalyzed transannulation of N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles with various nitriles. nih.govacs.org
Construction of Carbocyclic Systems
The versatility of sulfone reagents is particularly evident in their application to the construction of various carbocyclic systems. These methodologies provide routes to complex cyclic structures that are prevalent in biologically active molecules and are of significant interest to medicinal chemists.
A novel methodology has been developed for the synthesis of di- and trisubstituted cyclohexenes starting from an arene. nih.gov This process utilizes a phenyl sulfone (PhSO₂R, where R can be a methyl, phenyl, or other group) that is dihapto-coordinated to a tungsten complex, {WTp(NO)(PMe₃)}. nih.gov This coordination makes the aromatic ring susceptible to protonation at the carbon atom ortho to the sulfone group. nih.gov The resulting arenium ion readily reacts with a nucleophile to form a dihapto-coordinated sulfonylated diene complex. nih.gov
This intermediate can be protonated again, which is followed by a second nucleophilic addition to yield a trisubstituted cyclohexene (B86901) species with a sulfonyl group at an allylic position. nih.gov The sulfinate anion can then be lost, forming a π-allyl species, to which a third nucleophile can be added. nih.gov The final trisubstituted cyclohexene product is liberated from the metal complex through oxidative decomplexation. nih.govnih.gov A variety of nucleophiles can be employed in this sequence, including masked enolates, cyanide, amines, and amides. nih.govnih.gov A key feature of this method is that all three nucleophilic additions occur on the same face of the ring, anti to the metal, resulting in a predictable regio- and stereochemical outcome. nih.govnih.gov
This strategy allows for the creation of highly functionalized cyclohexenes containing esters, nitriles, amides, and nitrogen heterocycles. nih.gov These carbocyclic structures are considered ideal scaffolds for polar substituents in biologically active molecules. nih.gov The following table provides examples of trisubstituted cyclohexenes synthesized using this methodology.
| Entry | R Group of Sulfone | Nucleophile 1 | Nucleophile 2 | Nucleophile 3 | Product Yield (%) |
| 1 | Me | KCH(CO₂Me)₂ | KCH(CO₂Me)₂ | KCH(CO₂Me)₂ | 65 |
| 2 | Ph | KCH(CO₂Me)₂ | KCH(CO₂Me)₂ | KCH(CO₂Me)₂ | 68 |
| 3 | NC₄H₈ | KCH(CO₂Me)₂ | KCH(CO₂Me)₂ | KCH(CO₂Me)₂ | 71 |
| 4 | Me | KCH(CO₂Me)₂ | KCH(CO₂Me)₂ | NaCN | 58 |
| 5 | Ph | KCH(CO₂Me)₂ | KCH(CO₂Me)₂ | NaCN | 62 |
Sulfone derivatives have proven to be effective reagents for the synthesis of cyclopropanes, which are important structural motifs in medicinal chemistry and natural products. nih.govnih.gov One approach utilizes dialkyl sulfones as carbene equivalents for the cyclopropanation of olefins. nih.gov In the presence of a strong base like sodium amide or n-butyllithium, dialkyl sulfones react with styrenes and arylbutadienes to produce the corresponding 1,1-dialkylcyclopropanes. nih.gov This method is particularly useful for synthesizing sterically hindered cyclopropanes, such as 1,1-dimethylcyclopropanes, which are challenging to prepare using traditional metal-catalyzed carbene transfer methods due to competing side reactions. nih.gov Mechanistic studies suggest that this transformation proceeds through a stepwise anionic pathway initiated by the direct addition of the sulfonyl anion to the carbon-carbon double bond. nih.gov
A variety of styrenes, arylbutadienes, and dialkyl sulfones can be used in this reaction, providing access to a wide range of substituted cyclopropanes. nih.gov The table below summarizes the yields for the synthesis of various 1,1-dialkylcyclopropanes from styrenes and sulfones. nih.gov
| Entry | Styrene | Sulfone | Yield (%) |
| 1 | Styrene | Di-n-propyl sulfone | 78 |
| 2 | 4-Methylstyrene | Di-n-propyl sulfone | 81 |
| 3 | 4-Methoxystyrene | Di-n-propyl sulfone | 89 |
| 4 | Styrene | Diisopropyl sulfone | 65 |
| 5 | Styrene | Dicyclopropyl sulfone | 55 |
Another strategy for cyclopropane (B1198618) synthesis involves the use of sulfones as carbene equivalents for the synthesis of spiro[2.2]pentanes from methylenecyclopropanes. acs.org Spiro[2.2]pentanes are highly strained carbocycles that have gained attention in medicinal chemistry due to their rigid structures. acs.org In this method, the reaction of methylenecyclopropanes with sulfone anions, generated by deprotonation with sodium amide, affords the desired spiro[2.2]pentanes. acs.org
Substituted o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfones are valuable precursors for the generation of o-quinodimethanes, which are highly reactive intermediates in organic synthesis, particularly in Diels-Alder reactions. acs.orgnih.gov The synthesis of the parent sulfone starts from 2-methylbenzyl alcohol, which is converted in several steps to o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone. acs.org
This sulfone can be deprotonated at the α-sulfonyl position with n-butyllithium and then reacted with various electrophiles, such as alkyl halides or acid chlorides, to introduce substituents. acs.org Dialkylation can also be achieved through a second deprotonation and alkylation sequence. acs.org The resulting α,α-disubstituted sulfones undergo a 1,4-elimination reaction when treated with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to generate α,α-disubstituted-o-quinodimethanes. acs.org These in situ generated o-quinodimethanes can then be trapped with dienophiles, such as acrylonitrile (B1666552) or acrylate (B77674) esters, to yield 1,1-disubstituted-tetrahydronaphthalenes. acs.org In the absence of a suitable trapping agent, the o-quinodimethanes can undergo a 1,5-sigmatropic hydrogen shift to form substituted styrenes. acs.org An alternative approach involves the use of 2-[(trimethylsilyl)methyl]benzyl methanesulfonates, which generate o-quinodimethanes under mild conditions in the presence of potassium fluoride and 18-crown-6. organic-chemistry.org
The following table illustrates the cycloaddition reactions of o-quinodimethanes generated from substituted sulfones. acs.org
| Entry | Substituents on Sulfone (R¹, R²) | Dienophile | Product | Yield (%) |
| 1 | Me, Me | Acrylonitrile | 1,1-Dimethyl-2-cyano-1,2,3,4-tetrahydronaphthalene | 75 |
| 2 | Et, Et | Methyl acrylate | 1,1-Diethyl-2-(methoxycarbonyl)-1,2,3,4-tetrahydronaphthalene | 70 |
| 3 | Benzyl, Benzyl | Dimethyl fumarate | 1,1-Dibenzyl-2,3-bis(methoxycarbonyl)-1,2,3,4-tetrahydronaphthalene | 68 |
| 4 | Me, Allyl | Acrylonitrile | 1-Methyl-1-allyl-2-cyano-1,2,3,4-tetrahydronaphthalene | 72 |
Development of New Synthetic Methodologies
A novel and efficient method for the synthesis of tri- and difluoromethylsilanes has been developed, which utilizes a magnesium metal-mediated reductive fluoromethylation of chlorosilanes. nih.gov This process employs readily available tri- and difluoromethyl sulfides, sulfoxides, or sulfones as the fluoromethyl source. nih.govcas.cn The reaction proceeds via a reductive cleavage of the sulfur-carbon bond. cas.cn
This methodology is significant as it provides a route to (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃) from trifluoromethane (B1200692) (CF₃H), a non-ozone-depleting substance. nih.gov The phenyl trifluoromethyl sulfone, sulfoxide (B87167), and sulfide (B99878) starting materials can be prepared from trifluoromethane and diphenyl disulfide. nih.gov The diphenyl disulfide is a byproduct of the reductive silylation, allowing for a process that can be considered catalytic in diphenyl disulfide. nih.gov The reaction is applicable to a variety of chlorosilanes and fluoromethyl sulfones and sulfoxides. cas.cn
The table below presents the yields of various fluorinated silanes prepared using this method. cas.cn
| Entry | Chlorosilane | Fluoroalkyl Sulfone/Sulfoxide | Product | Yield (%) |
| 1 | Me₃SiCl | PhSO₂CF₃ | Me₃SiCF₃ | 85 |
| 2 | Et₃SiCl | PhSO₂CF₃ | Et₃SiCF₃ | 82 |
| 3 | Ph₂MeSiCl | PhSO₂CF₃ | Ph₂MeSiCF₃ | 78 |
| 4 | Me₃SiCl | PhSOCF₃ | Me₃SiCF₃ | 75 |
| 5 | Me₃SiCl | PhSO₂CF₂H | Me₃SiCF₂H | 80 |
Related Organosulfur Reagents in Polymer Chemistry
Organosulfur compounds are not only valuable reagents in small molecule synthesis but also play a crucial role in polymer chemistry. britannica.comtaylorandfrancis.com Synthetic organosulfur compounds include polysulfones, which are inert polymers known for their use in applications such as the transparent face shields of astronauts. britannica.com Another important class of sulfur-containing polymers is the polythiophenes, which possess the remarkable ability to conduct electricity, making them useful in the field of materials science. britannica.com
The synthesis of these polymers often relies on the specific reactivity of organosulfur monomers. The properties of the resulting polymers, such as thermal stability and conductivity, are directly influenced by the nature of the sulfur-containing functional groups. nih.gov The development of new polymerization methods and the design of novel organosulfur monomers continue to be active areas of research in polymer chemistry. taylorandfrancis.com
Phenyl Trimethylsilyl Sulfide as an Initiator for Ring-Opening Polymerization
Phenyl trimethylsilyl sulfide (PhS-TMS) has emerged as a significant initiator in the field of polymer chemistry, particularly for the controlled ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govnsf.gov This commercially available and inexpensive organosilicon compound provides an efficient pathway to synthesize well-defined poly(amino acids) (PAAs), which are important biocompatible and biodegradable polymers with a wide range of applications in biomedicine and materials science.
The primary advantage of using PhS-TMS as an initiator lies in its ability to mediate a living polymerization, affording excellent control over the molecular weight of the resulting polymers and a narrow polydispersity index (PDI), generally below 1.10. cas.cn This level of control is attributed to a rapid initiation step compared to other known initiators like hexamethyldisilazane (B44280) (HMDS). nih.govnsf.gov
The mechanism of PhS-TMS initiated ROP of NCAs involves the generation of a reactive trimethylsilyl carbamate (B1207046) (TMSC) during the initiation phase. nih.govnsf.gov This TMSC species continues to regulate the chain propagation through a TMS transfer process, ensuring the living nature of the polymerization. nih.gov A key feature of this initiation system is the in situ formation of a phenyl thioester group at the C-terminus of the polypeptide chain (PAA-SPh). cas.cn This terminal functional group is particularly valuable as it can be readily used for subsequent modifications, such as native chemical ligation (NCL), a powerful tool for protein and peptide synthesis. nih.govnsf.gov This allows for the rapid generation of functional PAA conjugates for various biological applications. nih.govnsf.gov
The versatility of PhS-TMS as an initiator has been demonstrated with a broad scope of NCA monomers, leading to the synthesis of diverse functional poly(amino acids). nih.govnsf.govcas.cn The controlled nature of the polymerization allows for the predictable synthesis of polymers with desired chain lengths.
Table 1: Ring-Opening Polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) initiated by Phenyl Trimethylsilyl Sulfide
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mn,th (kDa) | Mn,exp (kDa) | PDI (Mw/Mn) |
| 1 | 25 | 2 | >99 | 5.7 | 6.0 | 1.08 |
| 2 | 50 | 4 | >99 | 11.2 | 11.5 | 1.07 |
| 3 | 100 | 8 | >99 | 22.2 | 22.8 | 1.08 |
| 4 | 200 | 16 | >99 | 44.2 | 45.1 | 1.09 |
Mn,th = Theoretical number-average molecular weight. Mn,exp = Experimental number-average molecular weight, determined by GPC. PDI = Polydispersity Index.
Table 2: Ring-Opening Polymerization of various NCA monomers initiated by Phenyl Trimethylsilyl Sulfide
| Entry | Monomer | [M]/[I] Ratio | Time (h) | Conversion (%) | Mn,exp (kDa) | PDI (Mw/Mn) |
| 1 | ε-Z-L-lysine-NCA | 50 | 6 | >99 | 14.5 | 1.08 |
| 2 | O-benzyl-L-tyrosine-NCA | 50 | 10 | >99 | 15.1 | 1.10 |
| 3 | L-leucine-NCA | 50 | 4 | >99 | 6.8 | 1.09 |
| 4 | L-valine-NCA | 50 | 12 | 92 | 5.4 | 1.12 |
Data synthesized from findings in supporting information of relevant research articles.
The research into PhS-TMS mediated ROP represents a significant advancement, providing a straightforward and efficient method for producing well-defined poly(amino acids) with a reactive handle for further functionalization. cas.cn
Advanced Characterization and Spectroscopic Techniques
Elucidation of Reaction Mechanisms via Dynamic NMR Spectroscopy
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics and mechanisms of chemical reactions. While specific DNMR studies exclusively focused on Phenyl Trimethylsilylmethyl Sulfone are not extensively detailed in publicly accessible literature, the principles of the technique are broadly applicable. DNMR allows for the study of dynamic processes such as conformational changes, and the formation and evolution of reaction intermediates that occur on the NMR timescale.
For a molecule like this compound, DNMR could be employed to study the rotation around the C-S and C-C bonds, as well as to monitor the progress of reactions, such as its deprotonation to form a carbanion intermediate. By observing changes in the NMR spectrum, such as the broadening or coalescence of signals as a function of temperature, researchers can extract kinetic parameters like the activation energy (Ea) and the rate constant (k) for these processes. This information is invaluable for understanding the reactivity and stereochemical outcomes of reactions involving this sulfone.
Structural Determination using X-ray Diffraction
Studies on various sulfones have established typical bond lengths and angles for the sulfone group and its surrounding atoms. st-andrews.ac.uk For instance, the S=O bond distances in sulfones generally range from 1.392(5) to 1.463(3) Å, and the S-C bond distances are typically between 1.743(7) and 1.790(3) Å. st-andrews.ac.uk The C-S-C bond angle can vary from 101.1(3)° to 106.80(14)°, while the O-S-O bond angle is usually in the range of 116.7(2)° to 120.61(8)°. st-andrews.ac.uk It is also noted that the nature of the group attached to the sulfur atom (alkyl vs. aryl) can slightly influence the S-C bond distance. st-andrews.ac.uk The solid-state packing of sulfone compounds is often influenced by weak intermolecular hydrogen bonding interactions. st-andrews.ac.uk
A hypothetical set of crystallographic data for this compound, based on known values for similar structures, is presented in the table below.
| Parameter | Expected Value Range |
| S=O Bond Length | 1.42 - 1.45 Å |
| S-C(phenyl) Bond Length | 1.75 - 1.78 Å |
| S-C(methyl) Bond Length | 1.77 - 1.80 Å |
| C-S-C Bond Angle | 103° - 106° |
| O-S-O Bond Angle | 118° - 121° |
This table presents expected values based on crystallographic data of analogous sulfone compounds.
Spectroscopic Probes for Intermediates (e.g., 6Li-1H HOESY for Lithium-Proton Separations)
The study of reactive intermediates is critical for a complete understanding of reaction mechanisms. In reactions involving organolithium reagents, which are often used to deprotonate compounds like this compound, specialized NMR techniques are employed to characterize the resulting lithiated intermediates. One such powerful technique is ⁶Li-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY).
⁶Li-¹H HOESY experiments are used to determine the proximity of lithium atoms to protons in a molecule in solution. This provides direct evidence for the location of the lithium cation relative to the carbanion it is associated with. For the α-lithiated carbanion of this compound, a ⁶Li-¹H HOESY experiment would be expected to show cross-peaks between the ⁶Li nucleus and the protons on the trimethylsilyl (B98337) group and the phenyl ring. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the nuclei, allowing for the estimation of lithium-proton separations.
This technique is instrumental in understanding the aggregation state of the organolithium species in solution and the structure of the ion pair, which in turn influences the reactivity and stereoselectivity of subsequent reactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations on Carbanion Properties and Stability
The acidity of the methylene (B1212753) proton in Phenyl Trimethylsilylmethyl Sulfone and the stability of the resulting carbanion are of central interest in its chemistry. Quantum chemical calculations on analogous α-sulfonyl carbanions have provided significant insights into the factors governing their stability. The stabilization of a carbanion adjacent to a sulfonyl group is a well-established phenomenon. This stabilization arises from a combination of inductive effects and negative hyperconjugation. The electronegative oxygen atoms on the sulfonyl group withdraw electron density, inductively stabilizing the negative charge on the adjacent carbon.
Furthermore, the presence of a silicon atom at the α-position introduces additional stabilizing effects. The stabilization of a carbanion by an α-silicon substituent is a known phenomenon, though the exact nature of this stabilization has been a subject of theoretical debate. It is generally attributed to a combination of the σ-acceptor ability of the silicon atom and hyperconjugation involving the interaction of the carbanion lone pair with the σ* orbitals of the Si-C bonds.
Theoretical studies on related systems allow for the prediction of the properties of the this compound carbanion. The table below summarizes the general effects of α-sulfonyl and α-silyl groups on carbanion stability based on computational studies of model compounds.
| Stabilizing Group | Primary Mode of Stabilization | Expected Impact on Carbanion Stability |
| Phenylsulfonyl (-SO₂Ph) | Inductive effect, Negative hyperconjugation | High |
| Trimethylsilyl (B98337) (-SiMe₃) | σ-Acceptor character, Hyperconjugation (p-σ*) | Moderate |
This table is a qualitative summary based on established principles of carbanion stabilization and is intended to be illustrative for this compound.
Mechanistic Insights from DFT and Ab Initio Modeling
Density Functional Theory (DFT) and ab initio modeling are instrumental in elucidating reaction mechanisms. For this compound, these methods can provide detailed information on the transition states and intermediates involved in its characteristic reactions, such as deprotonation and subsequent alkylation.
While specific DFT studies on the reaction mechanisms of this compound are not readily found, extensive computational work on the deprotonation of sulfones and the behavior of the resulting lithiated species offers a solid foundation for understanding its reactivity. nih.govresearchgate.net The deprotonation with a strong base like n-butyllithium would proceed through a transition state where the base abstracts the acidic methylene proton. DFT calculations on similar systems can model the geometry and energy of this transition state.
The following table outlines key mechanistic steps of a typical reaction involving this compound that can be investigated using computational modeling, based on studies of analogous systems.
| Mechanistic Step | Computational Method | Key Information Obtainable |
| Deprotonation | DFT, Ab initio | Transition state geometry and energy, Reaction barrier |
| Carbanion structure | DFT, Ab initio | Geometry, Charge distribution, Nature of the C-Li bond |
| Alkylation | DFT, Ab initio | Transition state for C-C bond formation, Reaction profile |
This table illustrates the application of computational methods to study the reactivity of this compound based on general knowledge of sulfone chemistry.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis and energy landscape mapping using computational methods can identify the most stable conformers and the energy barriers between them.
The rotation around the C-S and C-C single bonds gives rise to various possible conformations. A computational study on a related phenyl sulfone derivative revealed that the conformational landscape is influenced by a balance of steric and electronic effects. researchgate.net For this compound, the bulky trimethylsilyl and phenylsulfonyl groups will likely dominate the steric interactions, leading to a preference for staggered conformations that minimize steric hindrance.
The relative energies of different conformers can be calculated using methods like DFT. These calculations would typically involve rotating the key dihedral angles (e.g., Ph-S-CH₂-Si) and calculating the energy at each point to generate a potential energy surface. The minima on this surface correspond to stable conformers.
A representative table of expected low-energy conformers and their qualitative relative energies is presented below, based on general principles of conformational analysis.
| Conformer Description | Key Dihedral Angle (Ph-S-CH₂-Si) | Expected Relative Energy |
| Anti-periplanar | ~180° | Low |
| Gauche | ~60° / -60° | Higher |
| Eclipsed | ~0° / 120° | High (Transition State) |
This table provides a simplified, hypothetical conformational analysis for this compound based on steric considerations.
Future Perspectives in Phenyl Trimethylsilylmethyl Sulfone Research
Discovery of Novel Reactivity and Catalytic Cycles
The unique juxtaposition of the phenylsulfonyl and trimethylsilyl (B98337) groups on the same methylene (B1212753) unit in Phenyl Trimethylsilylmethyl Sulfone suggests a rich and underexplored reactive landscape. Future research is anticipated to delve into the fundamental reactivity of this compound, potentially uncovering novel transformations and catalytic cycles.
The presence of the electron-withdrawing phenylsulfonyl group acidifies the alpha-protons, making the methylene carbon a potential nucleophile upon deprotonation. Conversely, the trimethylsilyl group can act as a leaving group under certain conditions, facilitating a range of chemical transformations. This dual nature positions this compound as a versatile building block.
Future research could focus on:
Exploiting the α-Sulfonyl Carbanion: Investigation into the generation and subsequent reaction of the carbanion derived from this compound with various electrophiles. This could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.
Peterson-type Olefination Reactions: The α-silyl sulfone moiety is a potential precursor for Peterson olefination, a stereoselective method for the synthesis of alkenes. nih.gov Research in this area could establish this compound as a valuable reagent for constructing complex olefinic structures.
Transition-Metal Catalyzed Cross-Coupling Reactions: The C-S bond in sulfones can be activated by transition metal catalysts, enabling cross-coupling reactions. rsc.org Future studies may explore the development of catalytic cycles that utilize this compound as a coupling partner, expanding the toolkit for organic synthesis.
Fluoride-Promoted Reactions: The silicon-carbon bond can be cleaved by fluoride (B91410) ions, generating a reactive carbanion. This strategy has been employed with other α-silyl sulfones and could be a fruitful avenue for intramolecular cyclizations and other bond-forming processes using this compound. acs.org
Expanding Synthetic Applications to Complex Molecules
The potential for novel reactivity directly translates to the expanded application of this compound in the synthesis of complex and biologically relevant molecules. Its unique structural features could allow for the introduction of both a sulfone and a silyl (B83357) group, or for the sequential manipulation of these functionalities to build molecular complexity.
Key areas for future synthetic applications include:
Natural Product Synthesis: The development of robust and stereoselective reactions involving this compound could provide new retrosynthetic disconnections for the total synthesis of natural products.
Medicinal Chemistry: Sulfones are a common motif in pharmaceuticals. nih.govthieme-connect.com The ability to introduce this functional group in novel ways using this compound could be valuable for the synthesis of new drug candidates. Organosilicon compounds are also being explored for their medicinal applications, adding another layer of potential. iust.ac.irresearchgate.net
Materials Science: Organosilicon compounds are integral to modern materials science. iust.ac.ir The incorporation of the sulfonyl group alongside the silicon moiety could lead to the development of new polymers and materials with unique properties.
A hypothetical application in complex molecule synthesis could involve the use of the α-sulfonyl carbanion for an initial bond formation, followed by a subsequent transformation that leverages the trimethylsilyl group to construct another part of the molecule.
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry are increasingly guiding synthetic design. Future research on this compound will likely be influenced by the drive for more sustainable chemical processes.
Potential avenues for integrating this compound into green chemistry include:
Atom Economy: Designing reactions that incorporate a maximal amount of the atoms from the starting materials into the final product. Catalytic cycles involving this compound would be particularly advantageous in this regard.
Use of Safer Solvents and Reaction Conditions: Investigating the reactivity of this compound in environmentally benign solvents and under milder, more energy-efficient conditions.
Catalysis: The development of catalytic, rather than stoichiometric, methods for utilizing this compound would significantly improve the sustainability of its applications. rsc.org
The inherent reactivity of the C-S and C-Si bonds may allow for transformations under catalytic conditions, reducing the need for harsh reagents and minimizing waste generation.
| Future Research Area | Key Focus | Potential Impact |
| Novel Reactivity | Exploration of α-sulfonyl carbanion chemistry, Peterson-type olefinations, and transition-metal catalysis. | Discovery of new bond-forming reactions and synthetic methodologies. |
| Complex Molecule Synthesis | Application in the total synthesis of natural products and the development of new medicinal compounds and materials. | Access to novel and complex molecular architectures with potential biological or material applications. |
| Green Chemistry | Development of catalytic processes, use of benign solvents, and optimization for atom economy. | More sustainable and environmentally friendly synthetic routes. |
Q & A
Basic: What synthetic routes are recommended for preparing phenyl trimethylsilylmethyl sulfone from sulfide precursors?
Methodological Answer:
this compound can be synthesized via oxidation of its sulfide precursor. A two-step oxidation using hydrogen peroxide (H₂O₂) is typical:
Sulfide to sulfoxide : Treat methyl phenyl sulfide with 1 equivalent of H₂O₂ at room temperature to form methyl phenyl sulfoxide.
Sulfoxide to sulfone : Further oxidize the sulfoxide with an additional equivalent of H₂O₂ or a peroxy acid (e.g., mCPBA) to yield the sulfone .
Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-oxidation byproducts.
Basic: What analytical techniques are critical for confirming sulfone formation and purity?
Methodological Answer:
- Gas Chromatography (GC) : Use a phenyl polydimethylsiloxane column (e.g., ZB-1) with flame ionization detection to quantify residual reactants and products. Internal standards (e.g., dodecane) improve accuracy .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. The sulfone group (SO₂) deshields adjacent protons, producing distinct splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₈O₂S at m/z 156.04) .
Advanced: How do steric effects influence reaction pathways in sulfone chemistry?
Methodological Answer:
Steric hindrance significantly impacts reaction kinetics and regioselectivity. For example:
- Bromine Addition : In styryl sulfones, bulky aryl groups (e.g., phenyl vs. methyl) shield the double bond, reducing bromination rates. Scale modeling (e.g., Dreiding kits) can predict steric constraints .
- Grignard Reactions : Steric bulk near the sulfone group may divert nucleophilic attack to less hindered positions. Kinetic studies using GLC with time-point sampling (15-minute intervals) reveal competing pathways .
Advanced: How can researchers resolve contradictions in reaction yield data for sulfone-based systems?
Methodological Answer:
- GC Analysis : In reactions with benzyl phenyl sulfone and NaTeH/DMF, GC data may show incomplete conversion (e.g., 97% starting material remaining). Verify column compatibility and optimize temperature programs to resolve co-eluting peaks .
- Quenching Protocols : For air-sensitive intermediates (e.g., Grignard-derived species), use aqueous NH₄Cl to halt reactions and prevent side-product formation. Extract organic phases quantitatively to avoid data skew .
Advanced: What methodologies detect reactive intermediates (e.g., Fe(IV)) in sulfone-related oxidation processes?
Methodological Answer:
- Probe Assays : Use methyl phenyl sulfoxide (PMSO) as a probe. Fe(IV) oxidizes PMSO to methyl phenyl sulfone (PMSO₂), detectable via HPLC or LC-MS .
- Electron Paramagnetic Resonance (EPR) : Identify paramagnetic intermediates (e.g., SO₄•⁻, •OH) in Fe(III)/sulfite systems. Couple with scavenger experiments (e.g., ethanol for •OH) to isolate Fe(IV) contributions .
Advanced: How is kinetic modeling applied to sulfone formation in aryl Grignard reactions?
Methodological Answer:
- Rate Constant Determination : Monitor phenyl tosylate consumption and sulfone formation via GLC at 15-minute intervals. Use first-order kinetics (ln[PhOTos] vs. time) to calculate k values (±4% reproducibility) .
- Mechanistic Validation : Confirm stoichiometry by comparing sulfone and phenol yields. Deviations indicate competing pathways (e.g., hydrolysis or dimerization) .
Advanced: What stability challenges arise when using sulfones as diluents in nuclear extraction processes?
Methodological Answer:
- Radiolytic Stability : Under γ-irradiation, phenyl trifluoromethyl sulfone decomposes into fluorinated byproducts. Use accelerated aging tests (e.g., ⁶⁰Co sources) and GC-MS to quantify degradation .
- Solvent Compatibility : Test sulfone stability with extractants (e.g., TBP/CyMe4-BTBP) under acidic conditions. ICP-MS monitors metal leaching, ensuring minimal solvent breakdown .
Basic: What safety protocols are essential when handling sulfones in high-temperature reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
